molecular formula C17H20N2O4S B4391762 ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate

ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate

Cat. No.: B4391762
M. Wt: 348.4 g/mol
InChI Key: IQZTVUDTAFUGCZ-UHFFFAOYSA-N
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Description

Ethyl (4-{[(2-phenylethyl)amino]sulfonyl}phenyl)carbamate, commonly known as EPCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPCS is a carbamate derivative that has been synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of EPCS is complex and involves multiple pathways. EPCS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPCS has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. Additionally, EPCS has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects
EPCS has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPCS can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). EPCS has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In vivo studies have shown that EPCS can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

EPCS has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. EPCS can be easily synthesized in the lab using commercially available reagents. However, EPCS also has some limitations for lab experiments, including its high cost, low yield, and complex synthesis method.

Future Directions

There are several future directions for the study of EPCS. One potential direction is the development of EPCS-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another potential direction is the development of EPCS-based pesticides for the control of insect and fungal pests. Additionally, the study of the mechanism of action of EPCS and its interaction with other molecules could provide insights into the development of new drugs and materials.

Scientific Research Applications

EPCS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EPCS has been shown to have anti-inflammatory, analgesic, and antioxidant properties. EPCS has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In agriculture, EPCS has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In material science, EPCS has been studied for its potential use as a polymer additive, due to its ability to improve the mechanical properties of polymers.

Properties

IUPAC Name

ethyl N-[4-(2-phenylethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)19-15-8-10-16(11-9-15)24(21,22)18-13-12-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZTVUDTAFUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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